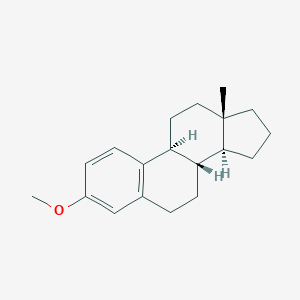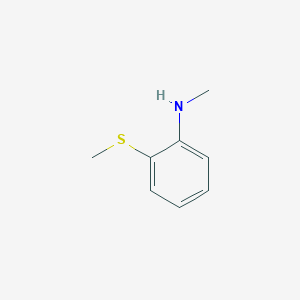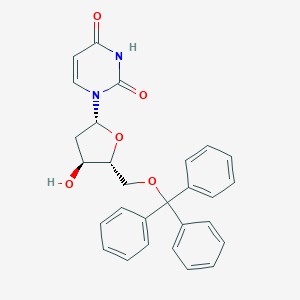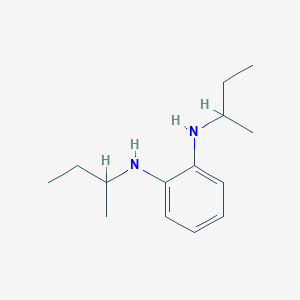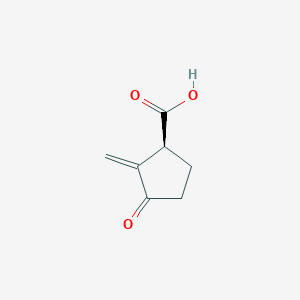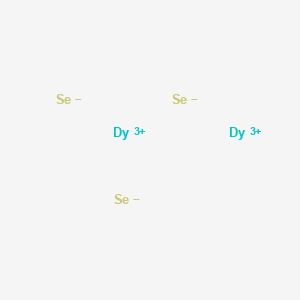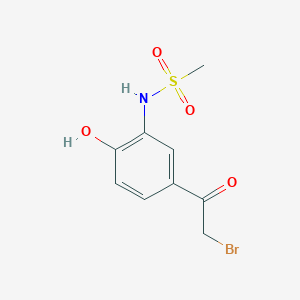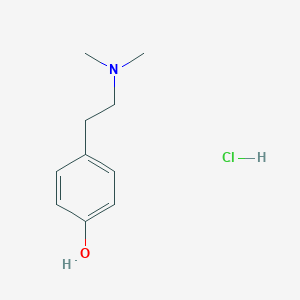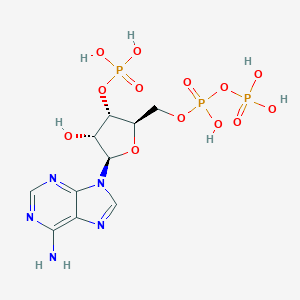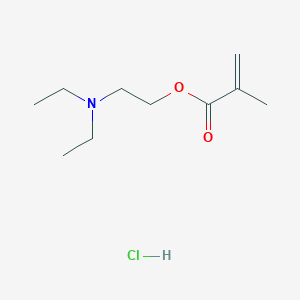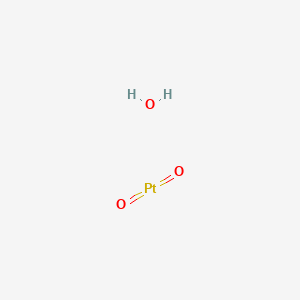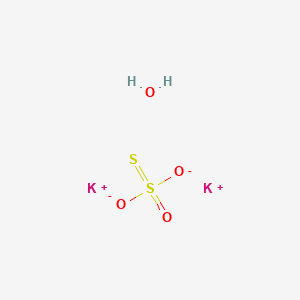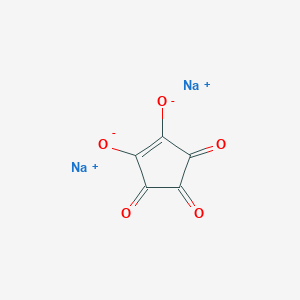![molecular formula C12H20O3 B076029 [(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate CAS No. 10309-65-6](/img/structure/B76029.png)
[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate, commonly known as menthol, is a cyclic terpene alcohol with a minty flavor and cooling sensation. Menthol is widely used in various products such as cosmetics, pharmaceuticals, and food as a flavoring agent and a cooling agent.
作用機序
Menthol acts on the transient receptor potential (TRP) channels, specifically on the TRPM8 channel, which is responsible for the sensation of cold. Menthol binds to the TRPM8 channel and activates it, leading to the influx of calcium ions into the cell. This influx of calcium ions leads to the depolarization of the cell and the generation of an action potential, which is responsible for the sensation of cold.
生化学的および生理学的効果
Menthol has been found to have various biochemical and physiological effects. Menthol has been found to have an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Menthol has also been found to have an analgesic effect by activating the TRPM8 channel and inhibiting the transmission of pain signals. Menthol has been found to have an antitussive effect by suppressing the cough reflex. Menthol has also been found to have an antipruritic effect by blocking the itch sensation.
実験室実験の利点と制限
Menthol has several advantages for lab experiments. Menthol is readily available and is relatively inexpensive. Menthol is also stable and has a long shelf life. Menthol is also easy to handle and has low toxicity. However, menthol has some limitations for lab experiments. Menthol has a strong odor, which can interfere with the experimental results. Menthol can also cause irritation to the skin and eyes, which can be a safety hazard.
将来の方向性
There are several future directions for the research on menthol. One direction is to study the effect of menthol on the immune system. Menthol has been found to have an anti-inflammatory effect, and further research can be done to explore its immunomodulatory effects. Another direction is to study the effect of menthol on the gastrointestinal system. Menthol has been found to have a relaxant effect on the smooth muscles, and further research can be done to explore its effect on the gastrointestinal system. Additionally, research can be done to explore the effect of menthol on the central nervous system, as menthol has been found to have a calming effect.
Conclusion:
In conclusion, menthol is a cyclic terpene alcohol with various pharmacological properties. Menthol has been extensively studied for its anti-inflammatory, analgesic, antitussive, and antipruritic effects. Menthol acts on the TRPM8 channel and has a positive effect on the respiratory system. Menthol has several advantages for lab experiments, but also has some limitations. Future research can be done to explore the immunomodulatory, gastrointestinal, and central nervous system effects of menthol.
合成法
Menthol can be synthesized by the hydrogenation of thymol or by the isomerization of limonene. The hydrogenation of thymol is the most commonly used method for the commercial production of menthol. In this process, thymol is hydrogenated in the presence of a catalyst such as palladium on carbon to form menthol.
科学的研究の応用
Menthol has been extensively studied for its various pharmacological properties. Menthol has been found to have anti-inflammatory, analgesic, antitussive, and antipruritic effects. Menthol has also been found to have a positive effect on the respiratory system, as it can act as a bronchodilator and can help in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
特性
CAS番号 |
10309-65-6 |
|---|---|
製品名 |
[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate |
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC名 |
[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate |
InChI |
InChI=1S/C12H20O3/c1-7(13)15-10-5-8-9(11(8,2)3)6-12(10,4)14/h8-10,14H,5-6H2,1-4H3/t8-,9+,10-,12-/m1/s1 |
InChIキー |
ULLVLQDHBOHWGJ-DTHBNOIPSA-N |
異性体SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@@H](C2(C)C)C[C@@]1(C)O |
SMILES |
CC(=O)OC1CC2C(C2(C)C)CC1(C)O |
正規SMILES |
CC(=O)OC1CC2C(C2(C)C)CC1(C)O |
その他のCAS番号 |
28435-84-9 10309-65-6 |
同義語 |
[1S-(1alpha,3beta,4alpha,6alpha)]-3-hydroxy-3,7,7-trimethylbicyclo[4.1.0]hept-4-yl acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



